molecular formula C4HBrF3NS B12952348 4-Bromo-5-(trifluoromethyl)thiazole

4-Bromo-5-(trifluoromethyl)thiazole

Cat. No.: B12952348
M. Wt: 232.02 g/mol
InChI Key: SOSZHECFEUQAJD-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)thiazole is a halogenated heterocyclic compound with the molecular formula C₄HBrF₃NS and a molecular weight of 256.07 g/mol . The thiazole core is substituted with a bromine atom at position 4 and a trifluoromethyl (-CF₃) group at position 5 (Figure 1). This substitution pattern enhances its lipophilicity and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C4HBrF3NS

Molecular Weight

232.02 g/mol

IUPAC Name

4-bromo-5-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C4HBrF3NS/c5-3-2(4(6,7)8)10-1-9-3/h1H

InChI Key

SOSZHECFEUQAJD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-(trifluoromethyl)thiazole with thiourea in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors, disrupting essential biological pathways. For instance, its derivatives can act as enzyme inhibitors, blocking the activity of enzymes involved in disease progression . The compound’s ability to modulate biochemical pathways makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The biological and chemical properties of 4-bromo-5-(trifluoromethyl)thiazole are influenced by its substituents. Below is a comparison with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities References
This compound C₄HBrF₃NS Br (C4), -CF₃ (C5) 256.07 High lipophilicity, anticancer leads
5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole C₁₂H₉BrF₃NS Br (C5), -CF₃ (aryl), -CH₃ (C4) 336.17 Enhanced solubility, antimicrobial
2-Bromo-4-(trifluoromethyl)thiazole C₄HBrF₃NS Br (C2), -CF₃ (C4) 256.07 Reactive halogen site, synthetic intermediate
5-Bromo-4-(trifluoromethyl)thiazol-2-amine C₄H₂BrF₃N₂S Br (C5), -CF₃ (C4), -NH₂ (C2) 249.03 Polar functional group, antimicrobial

Key Observations :

  • Position of Halogens : Bromine at C4 (vs. C2 or C5) alters reactivity. For example, C4 bromine in this compound may facilitate nucleophilic substitution reactions .
  • Trifluoromethyl Group : The -CF₃ group at C5 increases metabolic stability and enhances interactions with hydrophobic protein pockets .
  • Methyl and Aryl Substituents : Methyl groups (e.g., in 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole) improve solubility but reduce electronegativity compared to -CF₃ .
Antimicrobial Activity
  • This compound Derivatives : Exhibit moderate to strong activity against E. coli and C. albicans when incorporated into triazole or oxadiazole frameworks .
  • Chloro vs. Bromo Analogs : Brominated compounds generally show higher antimicrobial potency than chlorinated analogs due to increased lipophilicity .
Anticancer Activity
  • Trifluoromethyl Advantage: Compounds with -CF₃ groups (e.g., this compound) demonstrate superior anticancer activity compared to non-fluorinated analogs. Fluorine’s electronegativity polarizes the molecule, enhancing interactions with DNA or kinases .
  • Methyl Substituents : Derivatives like 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole show reduced anticancer efficacy compared to -CF₃ analogs, highlighting the critical role of fluorine .
Functionalization Potential
  • The bromine atom in this compound can be replaced with amines, alkoxy groups, or aryl rings via SNAr or cross-coupling reactions .
  • In contrast, 5-Bromo-4-(trifluoromethyl)thiazol-2-amine undergoes diazotization or acylation at the -NH₂ group for further derivatization .

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